(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound "(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" features a benzothiazine core substituted with a fluoro group at position 6, a 3-methoxyphenyl group at position 4, and a sulfone moiety (1,1-dioxido). The methanone group is linked to a 2,4-dimethylphenyl substituent.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-15-7-9-20(16(2)11-15)24(27)23-14-26(18-5-4-6-19(13-18)30-3)21-12-17(25)8-10-22(21)31(23,28)29/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPIDXSAMDZJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a novel synthetic derivative belonging to the benzothiazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity can provide insights into its therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be depicted as follows:
- Chemical Formula : C₁₈H₁₈FNO₄S
- Molecular Weight : 359.41 g/mol
The presence of functional groups such as the dioxido and methoxy phenyl moieties contributes to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of DNA-dependent enzymes and disruption of cellular proliferation pathways.
Case Study : A study evaluated the antitumor efficacy of benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated that these compounds significantly inhibited cell proliferation with IC50 values ranging from 6.26 to 20.46 µM depending on the assay type (2D vs. 3D) .
Antimicrobial Activity
In addition to antitumor effects, benzothiazole derivatives have been tested for antimicrobial properties. The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
Testing Methodology :
- Broth Microdilution Method : This method was used to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli.
Results : Compounds similar to the target molecule displayed effective antibacterial activity, suggesting potential use in treating bacterial infections .
The biological mechanisms underlying the activity of benzothiazole derivatives include:
- DNA Binding : These compounds tend to bind within the minor groove of DNA, affecting transcription and replication processes.
- Enzyme Inhibition : They inhibit key enzymes involved in cancer cell metabolism and proliferation .
Comparative Analysis
| Compound | Antitumor IC50 (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Compound A | 6.26 (2D) | 32 |
| Compound B | 20.46 (3D) | 16 |
| Target Compound | TBD | TBD |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound belongs to a family of 1,4-benzothiazine derivatives. Key analogs include:
4-(3,5-Dimethoxyphenyl)-6-Fluoro-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone
- Substituents: 3,5-Dimethoxyphenyl (benzothiazine), 2,4-dimethylphenyl (methanone).
- Molecular Formula: C₂₅H₂₂FNO₅S (Avg. Mass: 467.51 g/mol) .
(4-Ethylphenyl)[7-Fluoro-4-(3-Methylphenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-yl]Methanone
- Substituents: 3-Methylphenyl (benzothiazine), 4-ethylphenyl (methanone).
- Molecular Formula: C₂₄H₂₂FNO₃S (Avg. Mass: ~447.50 g/mol) .
- Key Differences: The 3-methylphenyl group lacks the methoxy’s electron-donating effects, reducing polarity and increasing lipophilicity. The 4-ethylphenyl group in the methanone moiety introduces greater steric hindrance than the target’s 2,4-dimethylphenyl, possibly affecting binding to hydrophobic pockets.
Physicochemical Properties
Pharmacological Implications
- The sulfone moiety enhances metabolic stability via resistance to oxidative degradation .
- 3,5-Dimethoxyphenyl Analog : Increased polarity may improve aqueous solubility but reduce blood-brain barrier penetration. The dual methoxy groups could enhance binding to serotonin or kinase targets .
- 3-Methylphenyl Analog : Higher lipophilicity favors membrane permeability but may increase off-target interactions with lipid-rich tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
